![molecular formula C5H3ClFNO B566849 3-Chloro-5-fluoropyridine 1-oxide CAS No. 1221793-68-5](/img/structure/B566849.png)
3-Chloro-5-fluoropyridine 1-oxide
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Overview
Description
3-Chloro-5-fluoropyridine 1-oxide is a chemical compound with the molecular formula C5H3ClFNO . It appears as a colorless to white to yellow fused solid or clear liquid when melted .
Molecular Structure Analysis
The molecular weight of this compound is 147.53 . The exact structure of this compound is not provided in the available resources.Physical And Chemical Properties Analysis
This compound appears as a colorless to white to yellow fused solid or clear liquid when melted . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Chemoselective Amination of 5-bromo-2-chloro-3-fluoropyridine
Research demonstrates the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine through amination processes. This involves various catalytic conditions and the selective substitution of specific groups under distinct conditions, demonstrating the compound's utility in selective chemical reactions (Stroup et al., 2007).
Synthesis of Pyridine Derivatives
Preparation of 4‐Alkoxy‐1‐hydroxypyridine‐2‐thiones
The compound's interactions in different solvents have been studied, revealing efficient pathways for the synthesis of complex pyridine derivatives. The findings show its role in synthesizing hydroxypyridine-thiones, showcasing the compound's potential in creating structurally complex molecules (Jankowiak et al., 2008).
Isomerization and Structural Transformation
Creating Structural Manifolds from a Common Precursor
The study illustrates the compound's role in creating a variety of structural manifolds from a common precursor, indicating its flexibility and utility in complex organic synthesis processes (Schlosser & Bobbio, 2002).
Catalytic Reactions and Synthesis Processes
Fluorination of 2-chloropyridine over Metal Oxide Catalysts
The catalytic behavior of 2-fluoropyridine from 2-chloropyridine using different metal oxide catalysts has been explored, highlighting the compound's role in catalytic reactions and its potential in facilitating specific chemical transformations (Cochon et al., 2010).
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-chloro-5-fluoropyridine 1-oxide belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Pharmacokinetics
The compound’s fluorine atom could potentially enhance its bioavailability, as fluorine-containing substituents are commonly incorporated into pharmaceuticals .
Result of Action
Given the compound’s potential use in the synthesis of biologically active compounds , it may contribute to various biological effects depending on the specific compound synthesized.
properties
IUPAC Name |
3-chloro-5-fluoro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZGNPCUIRKMRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Cl)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682430 |
Source
|
Record name | 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221793-68-5 |
Source
|
Record name | Pyridine, 3-chloro-5-fluoro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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